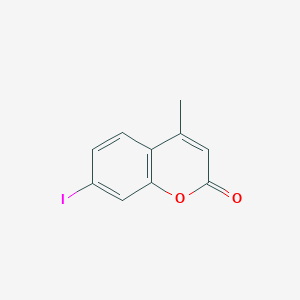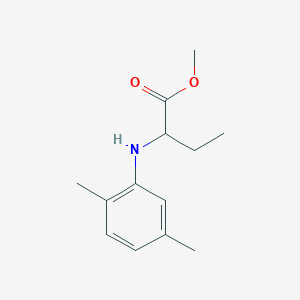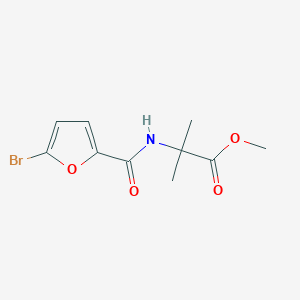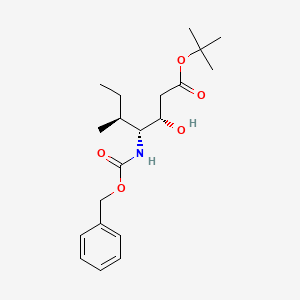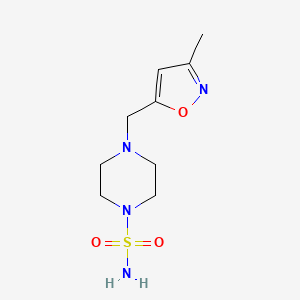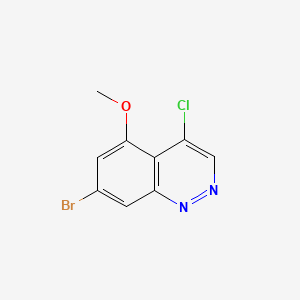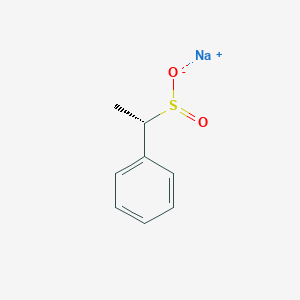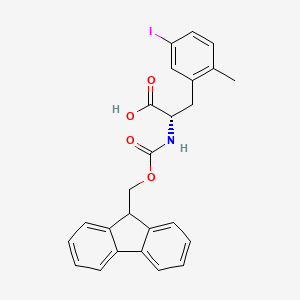
Fmoc-Phe(2-Me, 5-I)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Phe(2-Me, 5-I)-OH is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with a methyl group at the 2-position and an iodine atom at the 5-position. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(2-Me, 5-I)-OH typically involves the following steps:
Iodination: The phenylalanine derivative is iodinated at the 5-position using iodine and a suitable oxidizing agent.
Methylation: The 2-position of the phenyl ring is methylated using a methylating agent such as methyl iodide.
Fmoc Protection: The amino group of the phenylalanine derivative is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Phe(2-Me, 5-I)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the phenyl ring or the side chain.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium azide or sodium hydroxide can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring or side chain.
Reduction: Deiodinated phenylalanine derivative.
Substitution: Substituted phenylalanine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Phe(2-Me, 5-I)-OH is used in peptide synthesis as a building block for creating peptides with specific properties. The Fmoc group allows for selective deprotection and coupling reactions.
Biology
The compound can be used to study protein-protein interactions and enzyme-substrate interactions due to its unique structural features.
Medicine
This compound can be used in the development of peptide-based drugs and therapeutic agents. Its unique substitutions can enhance the stability and bioavailability of peptides.
Industry
The compound is used in the production of peptide-based materials and nanomaterials. It can also be used in the development of biosensors and bioanalytical devices.
Mecanismo De Acción
The mechanism of action of Fmoc-Phe(2-Me, 5-I)-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The methyl and iodine substitutions can affect the hydrophobicity and electronic properties of the phenyl ring, which in turn can influence the interactions of the peptide with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Phe-OH: The parent compound without the methyl and iodine substitutions.
Fmoc-Phe(2-Me)-OH: A derivative with only the methyl substitution.
Fmoc-Phe(5-I)-OH: A derivative with only the iodine substitution.
Uniqueness
Fmoc-Phe(2-Me, 5-I)-OH is unique due to the presence of both methyl and iodine substitutions on the phenyl ring. This combination of substitutions can provide distinct properties such as increased hydrophobicity and altered electronic characteristics, making it useful for specific applications in peptide synthesis and research.
Propiedades
Fórmula molecular |
C25H22INO4 |
|---|---|
Peso molecular |
527.3 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-iodo-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C25H22INO4/c1-15-10-11-17(26)12-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Clave InChI |
GICURTLECFCAEN-QHCPKHFHSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)I)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC1=C(C=C(C=C1)I)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


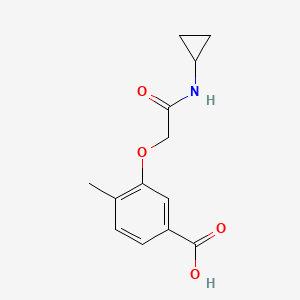
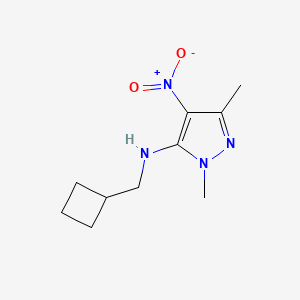

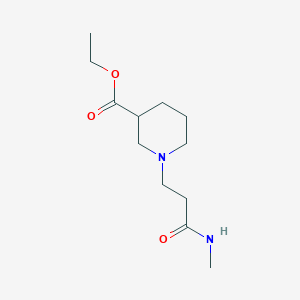
![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
